(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Description
The compound (5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative characterized by:
- A thiazolidine-2,4-dione core, a heterocyclic ring system known for its metabolic and enzymatic modulation properties.
- A (2-aminoethyl) substituent at position 3, which introduces a basic amine group capable of forming hydrogen bonds or ionic interactions.
- A (4-difluoromethoxy-3-methoxyphenyl)methylene group at position 5, providing lipophilic and electron-withdrawing properties due to the difluoromethoxy and methoxy substituents.
Properties
IUPAC Name |
(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O4S/c1-21-10-6-8(2-3-9(10)22-13(15)16)7-11-12(19)18(5-4-17)14(20)23-11/h2-3,6-7,13H,4-5,17H2,1H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKRLCCRRIIJKB-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CCN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CCN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiazolidine-2,4-Dione Derivatives
Thiazolidine-2,4-diones are characterized by their five-membered ring structure containing nitrogen and sulfur atoms, with two carbonyl groups at positions 2 and 4. The ability to modify the third and fifth positions allows for a wide array of derivatives that exhibit various biological activities, including:
- Antidiabetic Activity : TZDs are primarily known for their role as antidiabetic agents through activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and lowers blood glucose levels .
- Antimicrobial Properties : Many TZD derivatives demonstrate significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
- Antioxidant Effects : These compounds also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), contributing to their protective effects against oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- PPAR-γ Activation : This compound enhances insulin sensitivity by activating PPAR-γ in adipose tissue, leading to improved lipid metabolism and reduced inflammation .
- Inhibition of Mur Ligases : The compound may exert antimicrobial effects through the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
- Antioxidant Mechanisms : By scavenging free radicals, this compound helps mitigate oxidative damage in cells, which is crucial for preventing various diseases .
Research Findings and Case Studies
Recent studies have highlighted the efficacy of thiazolidine derivatives in various biological assays:
Antidiabetic Activity
A study demonstrated that TZD derivatives significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity. The specific compound under review showed a marked improvement in glucose tolerance tests compared to controls .
Antimicrobial Activity
In vitro studies revealed that this compound exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The compound was evaluated for its antioxidant capacity using DPPH radical scavenging assays. Results indicated a significant reduction in oxidative stress markers in treated cells compared to untreated controls, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .
Data Table: Biological Activities of Thiazolidine Derivatives
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione
- Compound 127 (): A structurally related imidazolidine-2,4-dione derivative with a 4-difluoromethoxy-3-methoxyphenyl group and a 2-(2,4-difluorophenyl)-2-oxoethyl substituent.
- Key Difference : The imidazolidine core lacks the sulfur atom present in thiazolidinediones, reducing its electronegativity and altering metabolic stability.
- Activity : Demonstrated antimycobacterial activity (IC50 = 0.24 µM against Mycobacterium tuberculosis), suggesting the difluoromethoxy group enhances target binding .
- Target Compound : The thiazolidinedione core may improve interactions with enzymes like HIV-1 reverse transcriptase (RT) or peroxisome proliferator-activated receptors (PPARs) due to sulfur’s electronegativity .
Substituent Variations on the Benzylidene Group
Substituent Effects on Bioactivity
- (5E)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione (): Structure: Features a 2-thienylmethylene group instead of the difluoromethoxy-methoxyphenyl moiety. Activity: Demonstrated HIV-1 RT inhibition (docking score = -8.2 kcal/mol), with the 2-aminoethyl group forming critical hydrogen bonds with residues like Lys101 and Tyr318 .
- (5Z)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (): Structure: Ethoxy substituent at the para position of the benzylidene group. Synthesis: Prepared via Mitsunobu reaction (75% yield), with spectral data (1H/13C NMR) confirming the Z-configuration .
Aminoethyl Substituent Modifications
Role of the 2-Aminoethyl Group
- (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione (): Interaction: The 2-aminoethyl group forms hydrogen bonds with Asp113 and Lys101 in HIV-1 RT, critical for inhibitory activity .
- Compound 22a (): Structure: Features a 3-aminopropyl chain instead of 2-aminoethyl. Impact: The longer alkyl chain reduces steric hindrance but may decrease solubility, highlighting the balance required for optimal pharmacokinetics .
Pharmacological and Docking Comparisons
Docking Scores of Thiazolidinedione Derivatives
- Insights : The target compound’s difluoromethoxy group may enhance binding to hydrophobic pockets in enzymes like DprE1 (involved in mycobacterial cell wall synthesis) or HIV-1 RT, though experimental validation is needed .
Yield and Purity Comparisons
- Target Compound Synthesis: Likely involves a Mitsunobu reaction (similar to ), with an estimated yield of 70–80% based on analogous protocols .
- Compound 9e (): A thiazolidinone derivative synthesized via a two-step condensation (21% yield), illustrating the challenges in optimizing reactions for complex substituents .
Research Findings and Implications
- Antimicrobial Potential: The difluoromethoxy group in the target compound mirrors structural motifs in antimycobacterial agents (e.g., Compound 127, ), suggesting utility against drug-resistant M. tuberculosis .
- Antiviral Activity: The 2-aminoethyl group’s role in HIV-1 RT inhibition () positions the target compound as a candidate for NNRTI development, pending resistance profiling .
- Metabolic Stability : Thiazolidinediones with electron-withdrawing substituents (e.g., difluoromethoxy) exhibit improved metabolic stability over ethoxy or methoxy analogs, as shown in pharmacokinetic studies of related compounds .
Preparation Methods
Direct Alkylation with 2-Bromoethylamine
- Base-Mediated Reaction : Thiazolidine-2,4-dione (1.0 eq) is dissolved in methanol, and potassium hydroxide (1.2 eq) is added. After 15 minutes, 2-bromoethylamine hydrobromide (1.2 eq) is introduced, and the mixture is refluxed for 24 hours.
- Workup : The product is filtered, washed with ice-cold ethanol, and dried under vacuum (yield: 65–72%).
Reductive Amination
An alternative approach involves reductive amination of 3-(2-oxoethyl)-thiazolidine-2,4-dione using sodium borohydride or ammonium formate. This method offers higher regioselectivity but requires stringent anhydrous conditions.
Knoevenagel Condensation for Benzylidene Formation
The critical step for introducing the 4-difluoromethoxy-3-methoxybenzylidene group involves a Knoevenagel condensation between the N-substituted TZD and 4-difluoromethoxy-3-methoxybenzaldehyde. Key catalytic systems include:
Homogeneous Catalysis
- Piperidine/Acetic Acid : A mixture of 3-(2-aminoethyl)-thiazolidine-2,4-dione (1.0 eq), 4-difluoromethoxy-3-methoxybenzaldehyde (1.2 eq), and piperidine (2 drops) in ethanol is refluxed for 8–12 hours. The product is isolated via filtration (yield: 68–85%).
- Ammonium Acetate/Ionic Liquids : Using [Bmim]BF₄ as a solvent and catalyst enhances reaction rates (70°C, 2 hours) and improves yields (up to 90%).
Heterogeneous Catalysis
Mesoporous zirconia-based catalysts (e.g., AAPTMS/m-ZrO₂) enable solvent-free condensation at 70°C with 30 mg catalyst loading. The bifunctional acid-base sites of the catalyst facilitate both enolate formation and aldehyde activation, achieving 92% conversion.
Purification and Characterization
Final purification typically involves:
- Solvent Extraction : Ethyl acetate/water partitioning to remove unreacted aldehydes.
- Recrystallization : Ethanol or methanol recrystallization yields high-purity (>98%) product.
Analytical Data :
- FT-IR : C=O stretches at 1746 cm⁻¹ (thiazolidinedione), 1677 cm⁻¹ (conjugated carbonyl).
- ¹H NMR (CDCl₃) : δ 13.24 (s, 1H, NH), 7.97 (s, 1H, CH=), 6.89–7.39 (m, aromatic protons).
- HRMS : m/z 380.0801 [M+H]⁺ (calculated), 380.0798 (observed).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Piperidine/AcOH | Homogeneous | Ethanol | 75 | 8 | 68 |
| AAPTMS/m-ZrO₂ | Heterogeneous | Solvent-free | 70 | 2 | 92 |
| [Bmim]BF₄ | Ionic Liquid | Neat | 70 | 2 | 90 |
The heterogeneous catalytic system (AAPTMS/m-ZrO₂) outperforms traditional methods in yield and reaction time, aligning with green chemistry principles.
Challenges and Optimization
- Steric Hindrance : Bulky substituents on the benzaldehyde (e.g., difluoromethoxy) slow condensation kinetics. Microwave-assisted synthesis reduces reaction times by 40%.
- Aminoethyl Stability : The 2-aminoethyl group is prone to oxidation; thus, reactions are conducted under nitrogen.
- Regioselectivity : The (5E)-isomer predominates (>95%) due to thermodynamic stabilization via intramolecular H-bonding.
Industrial Scalability Considerations
Q & A
Q. What are the standard protocols for synthesizing (5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Thiazolidine-2,4-dione Formation : React 2-aminoethylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione core.
Knoevenagel Condensation : Introduce the substituted benzylidene group by reacting the core with 4-(difluoromethoxy)-3-methoxybenzaldehyde in the presence of a base (e.g., piperidine) and a polar solvent (e.g., ethanol) at reflux (70–80°C).
- Optimization : Catalysts like ammonium acetate or acetic acid enhance yield (up to 75–85%) and regioselectivity .
- Validation : Confirm intermediates via TLC and final product purity (>95%) via HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., difluoromethoxy protons at δ 6.2–6.5 ppm; thiazolidinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 413.05) .
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from:
- Substituent Effects : Minor structural variations (e.g., methoxy vs. ethoxy groups) alter target binding. Perform comparative SAR studies using analogues with controlled substitutions .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) impact IC values. Standardize protocols using ISO-certified cell lines and replicate experiments ≥3 times .
- Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and report activity as % inhibition ± SEM .
Q. What strategies optimize the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility Enhancement :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility (up to 50 µM) .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) to mimic physiological conditions .
- Stability Testing :
- LC-MS Stability Assays : Monitor degradation products over 24h at 37°C; optimize storage at −80°C under nitrogen .
Q. How can computational modeling predict the compound’s interaction with protein targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR, VEGFR2). Key interactions:
- Hydrogen bonding between the thiazolidinone carbonyl and Lys721 (EGFR).
- Hydrophobic interactions with difluoromethoxy groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Data Contradiction Analysis
| Study | Reported Activity | Possible Confounders | Resolution Strategy |
|---|---|---|---|
| Study A (2023) | IC = 12 µM (EGFR) | Used HEK293 cells, 24h incubation | Re-test in A431 cells with 48h incubation |
| Study B (2024) | IC = 35 µM (EGFR) | Ethanol solvent (0.5% v/v) | Use DMSO solvent (0.1% v/v) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
